6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
Description
Properties
IUPAC Name |
6,7-dimethoxy-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-21-23(7-12)10-13-8-22(9-13)18-14-4-16(24-2)17(25-3)5-15(14)19-11-20-18/h4-7,11,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVDWKCFJHISHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound belonging to the quinazoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including methoxy groups and an azetidine moiety, contribute to its diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Quinazolines are known to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of DNA Repair : Compounds in this class can interfere with DNA repair mechanisms, leading to increased cancer cell death.
- EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. This inhibition can prevent tumor growth and proliferation.
- Thymidylate Synthase Inhibition : Some quinazolines inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inducing cytotoxicity in rapidly dividing cancer cells.
In vitro studies have shown that derivatives of quinazoline exhibit varying degrees of cytotoxicity against different cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. For instance, compounds have been reported with IC50 values in the nanomolar range, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies suggest that modifications on the quinazoline scaffold can enhance its antibacterial and antifungal activities. For example:
- Compounds with specific substituents on the phenyl ring have shown increased activity against Gram-positive bacteria.
- Some derivatives demonstrated significant antifungal properties against common pathogens .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The quinazoline core binds to various enzymes and receptors, modulating their activity.
- Substituent Effects : The presence of methoxy groups and the azetidine structure influences the binding affinity and specificity towards these targets .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Example Compounds | IC50 Values |
|---|---|---|---|
| Anticancer | EGFR Inhibition | Gefitinib, Erlotinib | Nanomolar range |
| Thymidylate Synthase Inhibition | Various quinazoline derivatives | Varies by compound | |
| Antimicrobial | Bacterial Cell Wall Disruption | Methoxy-substituted quinazolines | Significant activity |
Case Study: Anticancer Efficacy
A study by Desai et al. explored the synthesis and evaluation of novel quinazoline derivatives for their anticancer properties. The findings indicated that compounds with specific functional groups exhibited enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can significantly impact biological activity .
Case Study: Antimicrobial Evaluation
In another study focusing on antimicrobial activities, Kumar et al. synthesized various quinazoline derivatives and assessed their efficacy against both bacterial and fungal strains. Results showed that certain modifications led to improved antimicrobial properties, particularly against Gram-positive bacteria .
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The incorporation of pyrazole into the structure of 6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline enhances its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Quinazolines are known to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrazole component may further enhance these effects by modulating neuroinflammatory responses.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Quinazolines have demonstrated activity against various bacterial strains, and the addition of the azetidine and pyrazole groups could improve efficacy against resistant strains.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines (IC50 values in low micromolar range). |
| Study 2 | Neuroprotection | Showed reduced neuronal apoptosis in models of oxidative stress, suggesting potential for treating neurodegenerative disorders. |
| Study 3 | Antimicrobial Properties | Exhibited significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
Comparison with Similar Compounds
6,7-Dimethoxy-4-[(3R)-3-(2-quinoxalinyloxy)-1-pyrrolidinyl]quinazoline (PQ-10)
- Structure: Contains a (3R)-pyrrolidinyl group substituted with a quinoxaline moiety.
- Stereochemistry at the 3R position may influence target selectivity (e.g., PDE10 inhibition mentioned in ).
- Bioactivity : Used in studies on recognition memory deficits, suggesting CNS penetration .
- Synthesis : Derived from Sigma-Aldrich, indicating commercial availability for preclinical research .
2-(1-Piperazinyl)-4-Amino-6,7-Dimethoxyquinazoline Derivatives
- Structure : Piperazine ring at the 4-position, often substituted with groups like 2-furoyl ().
- Key Differences: Piperazine’s six-membered ring offers greater flexibility vs. The 4-amino group in these derivatives may enhance hydrogen bonding vs. the methylpyrazole’s hydrophobic character.
- Physical Properties : Melting points (~278–280°C) suggest high thermal stability .
6,7-Dimethoxy-4-[(3R)-3-(2-naphthyloxy)pyrrolidin-1-yl]quinazoline (PDB: 2OVV)
6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline
- Structure : Piperazine substituted with a 3-methoxyphenyl group.
- Piperazine’s dual nitrogen atoms may facilitate salt formation, improving bioavailability .
Structural and Pharmacological Data Table
*Calculated based on molecular formulas.
Preparation Methods
Chlorination with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is widely employed for introducing chlorine at the 4-position of the quinazoline ring. In a representative procedure, 6,7-dimethoxyquinazolin-4(3H)-one (12.36 g, 60 mmol) is suspended in POCl₃ (250 mL) and heated under reflux for 4 hours. The reaction mixture forms a clear solution, after which excess POCl₃ is removed under reduced pressure. The residue is neutralized with aqueous sodium carbonate (Na₂CO₃) and extracted with dichloromethane (CH₂Cl₂), yielding 4-chloro-6,7-dimethoxyquinazoline with an 83% yield. This method avoids toxic solvents like N,N-dimethylformamide (DMF), aligning with green chemistry principles.
Key Advantages :
Chlorination with Thionyl Chloride (SOCl₂)
Thionyl chloride offers an alternative route, though with variable efficiency. A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (2.06 g) and SOCl₂ (20 mL) in DMF (1 drop) is refluxed for 2 hours. Post-reaction, excess SOCl₂ is evaporated, and the product is purified via column chromatography (petroleum ether/ethyl acetate), yielding 27–85%. The lower yield in some cases (e.g., 27%) is attributed to side reactions involving DMF, which can form stable adducts with intermediates.
Optimization Strategies :
-
Reducing DMF concentration to catalytic amounts (1–2 drops) minimizes side reactions.
-
Microwave-assisted reactions at 110°C for 5 minutes in acetonitrile improve reaction kinetics, though yields remain unreported.
Comparative Analysis of Chlorination Methods
The table below summarizes critical parameters for POCl₃ and SOCl₂-based chlorination:
POCl₃ emerges as the superior reagent due to its higher consistency and yield, though SOCl₂ may be preferable for small-scale syntheses requiring shorter reaction times.
The introduction of the 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl group at the 4-position of quinazoline typically proceeds via nucleophilic aromatic substitution (SNAr). While detailed protocols for this step are absent in the provided sources, general principles from quinazoline chemistry can be extrapolated.
Synthesis of 3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine
This intermediate is presumed to be synthesized independently through azetidine alkylation. For example, azetidine may react with 4-methyl-1H-pyrazole-1-carbaldehyde via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. However, experimental validation is required.
Coupling with 4-Chloro-6,7-dimethoxyquinazoline
The chloro intermediate reacts with the azetidine-pyrazole derivative in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures (80–100°C). Catalytic bases like potassium carbonate (K₂CO₃) facilitate deprotonation of the azetidine amine, enhancing nucleophilicity. Reaction monitoring via TLC or HPLC ensures completion, typically within 12–24 hours.
Hypothetical Protocol :
-
Combine 4-chloro-6,7-dimethoxyquinazoline (1 equiv), 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
-
Heat at 90°C under nitrogen for 18 hours.
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Quench with water, extract with ethyl acetate, and purify via recrystallization.
Q & A
Q. What synthetic methodologies are optimal for constructing the azetidine-pyrazole-quinazoline scaffold in this compound?
The synthesis of this compound requires multi-step optimization. Key steps include:
- Azetidine functionalization : Use of alkylation reactions to introduce the pyrazole-methyl group at the azetidine nitrogen. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical for solubility, while palladium or copper catalysts may facilitate cross-coupling reactions .
- Quinazoline core assembly : Condensation of substituted anthranilic acids with urea derivatives under acidic conditions. Methoxy groups at positions 6 and 7 are introduced via nucleophilic substitution using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential to monitor reaction progress and isolate intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Advanced spectroscopic techniques are required:
- NMR : ¹H and ¹³C NMR confirm methoxy group placement (δ 3.8–4.0 ppm for OCH₃) and azetidine-proton coupling patterns (δ 3.5–4.5 ppm for N-CH₂). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., C₂₄H₂₃N₃O₃) and isotopic patterns .
- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the azetidine ring conformation and pyrazole orientation .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Enzyme inhibition assays : Target enzymes like 14-α-demethylase (CYP51, PDB: 3LD6) due to structural similarity to known triazole/pyrazole inhibitors. Use fluorescence-based or spectrophotometric assays to measure IC₅₀ values .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity and therapeutic potential .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target enzymes?
- Molecular docking : Use software like AutoDock Vina to predict binding modes. Focus on interactions between the quinazoline core and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for 50–100 ns to assess stability of the azetidine-pyrazole moiety in hydrophobic pockets .
- Quantum mechanical (QM) calculations : Evaluate electron density distribution to guide substituent modifications (e.g., fluorination of the pyrazole ring for enhanced binding) .
Q. How should researchers address contradictory data between in vitro and in silico activity predictions?
- Experimental validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out variability. For example, discrepancies in CYP51 inhibition may arise from differences in enzyme isoforms or assay buffers .
- Free-energy perturbation (FEP) : Use FEP to quantify binding energy differences between predicted and observed results, identifying force field inaccuracies .
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., triazolo-thiadiazoles) to identify trends in bioactivity .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Microwave-assisted synthesis : Reduces reaction time for azetidine coupling steps (e.g., from 24h to 2h at 120°C) while maintaining >85% yield .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during quinazoline cyclization, minimizing side products .
- Design of experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent ratio, catalyst loading) and identify critical process parameters .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Core modifications : Compare analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) to assess impact on solubility and potency .
- Pharmacophore mapping : Identify essential moieties (e.g., the pyrazole-methyl group for membrane permeability) using 3D-QSAR models .
- Metabolic stability assays : Use liver microsomes to evaluate oxidative degradation pathways (e.g., demethylation of methoxy groups) and design prodrugs .
Data-Driven Research Design
Q. What computational tools integrate reaction design with experimental validation?
- ICReDD platform : Combines quantum chemical reaction path searches with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) for azetidine functionalization .
- Cheminformatics pipelines : Tools like RDKit automate property prediction (e.g., logP, polar surface area) to prioritize analogs for synthesis .
Q. How can researchers resolve spectral overlaps in NMR analysis of complex mixtures?
- DOSY NMR : Differentiates compounds by diffusion coefficients in crude reaction mixtures .
- Cryoprobe-enhanced sensitivity : Enhances signal-to-noise ratios for low-concentration intermediates .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
